3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-

Chiral building block Enantioselective synthesis Stereochemical integrity

3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)- (CAS 158783-76-7) is a chiral, non-racemic silyl ether of a β‑branched ketone, represented by the formula C₁₅H₃₂O₂Si and a monoisotopic exact mass of 272.217 g/mol. The compound incorporates a triisopropylsilyl (TIPS) protecting group appended to the primary alcohol of (2S)-2-methyl-1-hydroxypentan-3-one; the presence of the bulky TIPS group fundamentally alters the steric environment around the chiral center and the ketone carbonyl compared to its unprotected alcohol analog or smaller silyl‐ether variants.

Molecular Formula C15H32O2Si
Molecular Weight 272.50 g/mol
CAS No. 158783-76-7
Cat. No. B12555920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-
CAS158783-76-7
Molecular FormulaC15H32O2Si
Molecular Weight272.50 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)CO[Si](C(C)C)(C(C)C)C(C)C
InChIInChI=1S/C15H32O2Si/c1-9-15(16)14(8)10-17-18(11(2)3,12(4)5)13(6)7/h11-14H,9-10H2,1-8H3/t14-/m0/s1
InChIKeyHRTKUGCAZZAEGN-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

158783-76-7 – (2S)-2-Methyl-1-[(triisopropylsilyl)oxy]pentan-3-one – Procurement-Relevant Identity and Class


3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)- (CAS 158783-76-7) is a chiral, non-racemic silyl ether of a β‑branched ketone, represented by the formula C₁₅H₃₂O₂Si and a monoisotopic exact mass of 272.217 g/mol [1]. The compound incorporates a triisopropylsilyl (TIPS) protecting group appended to the primary alcohol of (2S)-2-methyl-1-hydroxypentan-3-one; the presence of the bulky TIPS group fundamentally alters the steric environment around the chiral center and the ketone carbonyl compared to its unprotected alcohol analog or smaller silyl‐ether variants. While acknowledged in the chemical‑supply chain primarily as a specialist chiral intermediate for asymmetric synthesis, publicly available primary literature that quantifies its differential performance against close structural analogs is extremely sparse [1]. The information below highlights what can be substantiated by the limited accessible data and class‑level inference.

Why Generic Substitution of 158783-76-7 Fails in Stereochemically Demanding Synthetic Routes


Attempting to substitute 158783-76-7 with a supposedly “similar” in‑class compound—such as the (2R)‑enantiomer (CAS 143627-33-2), the TBDMS‑protected equivalent, or even the free alcohol—introduces risks that are difficult to detect by structure‑graph similarity alone yet can fundamentally change downstream enantiomeric purity, diastereoselectivity, and functional‑group compatibility [1]. The TIPS group provides a uniquely large steric footprint (significantly greater than TBDMS or TES) that shields the adjacent chiral center differently, while the absolute (S) configuration at C‑2 dictates the stereochemical induction available in subsequent transformations. No publicly available study has demonstrated that a different silyl group or the opposite enantiomer can replicate the same stereochemical outcome in a given synthetic sequence; therefore, interchange without experimental validation constitutes a material procurement risk [1][2].

Quantitative Differentiation Evidence for (2S)-2-Methyl-1-[(triisopropylsilyl)oxy]pentan-3-one (CAS 158783-76-7)


Enantiomeric Configuration at C-2: (2S) vs. (2R) Comparator

The target compound carries a defined (2S) stereocenter, while the primary comparator, (R)-2-methyl-1-triisopropylsilanyloxy-pentan-3-one (CAS 143627-33-2), possesses the opposite (2R) configuration [1]. Both compounds are available as single enantiomers, and the absolute configuration is assigned via InChI stereodescriptors (t14-/m0/s1 for the (2S) species vs. t14-/m0/s0 for the (2R) species) [1]. Any synthetic sequence that relies on substrate‑controlled induction will predictably give opposite or degraded stereochemical outcomes if the incorrect enantiomer is substituted, although no head‑to‑head comparative yield or ee data for the two enantiomers in the same reaction have been located in the accessible literature.

Chiral building block Enantioselective synthesis Stereochemical integrity

Steric Bulk of the TIPS Protecting Group vs. TBDMS Analog

The triisopropylsilyl (TIPS) group in 158783-76-7 is widely acknowledged to possess a significantly larger steric van der Waals volume and cone angle than the tert‑butyldimethylsilyl (TBDMS) group, a common alternative for alcohol protection [1]. While no head‑to‑head stability study of 158783‑76‑7 versus its putative TBDMS analog has been published, the bulk of the TIPS group is known to provide greater resistance to acid‑catalyzed desilylation and nucleophilic attack at the silicon center, typically requiring longer reaction times or harsher conditions for removal [1]. This class‑level trend suggests that 158783‑76-7 will survive reaction conditions (e.g., mild aqueous acid, certain Lewis acid‑mediated processes) where a TBDMS‑protected analog would be partially or fully cleaved.

Protecting group chemistry Silyl ether stability Steric shielding

Regiochemistry of the Ketone Functionality vs. 2-Pentanone Silyl Ether Analogs

The ketone in 158783-76-7 is located at position C‑3, placing it in a β‑relationship to the TIPS‑protected primary alcohol. This regiochemistry differentiates it from isomers where the carbonyl is at C‑2 (e.g., 2-pentanone derivatives), which would place the carbonyl α to the chiral, protected center [1]. The C‑3 ketone enables selective enolate formation at the less‑hindered α‑methylene adjacent to the ethyl group, whereas a C‑2 ketone isomer would require deprotonation at the more sterically congested site adjacent to the TIPS‑bearing carbon [2]. No direct comparative reactivity study between 158783-76-7 and its C‑2 ketone isomer has been publicly disclosed; the differentiation is therefore drawn from generally understood regiochemical principles.

Regioselective synthesis β-Ketone functionalization Silyl enol ether reactivity

Physical Property Differences vs. the (2R) Enantiomer: Impact on Chromatographic Behavior

Although the (2S) and (2R) enantiomers of the TIPS‑protected ketone share identical molecular formulas and scalar physical properties (e.g., exact mass 272.217 g/mol, LogP 4.79), their behavior on chiral stationary phases is inherently opposite [1]. The (2S) compound (158783‑76‑7) exhibits a defined retention time offset relative to its antipode under typical chiral‑SFC or chiral‑HPLC conditions; while exact retention times are system‑dependent, the enantiomeric pair is separable, as evidenced by their separate CAS registry assignments and commercial availability as single isomers [1]. This chromatographic distinction is critical in quality‑control laboratories that must verify enantiomeric purity of intermediates.

Chiral resolution Analytical SFC/HPLC Physicochemical properties

Application Scenarios Where 158783-76-7 Provides Defensible Selection Rationale


Asymmetric Synthesis of Polypropionate-Derived Natural Products Requiring Enantiopure C-2 Methyl Branching

The defined (2S) configuration and the robust TIPS protecting group of 158783-76-7 make it a candidate chiral building block for the construction of polypropionate fragments found in macrolides, polyethers, and related natural products. In sequences where substrate‑controlled diastereoselective aldol additions or alkylations are planned at the ketone α‑carbon, the steric bulk of TIPS directs approach to the less‑hindered face, while the (2S) center sets the absolute stereochemistry of the newly created stereocenter [1]. The resistance of TIPS to premature cleavage under Lewis‑acidic conditions commonly employed in such reactions (e.g., TiCl₄‑mediated aldol) is a key reason to select this compound over lighter TBDMS‑ or TES‑protected analogs [1].

Multi‑Step Medicinal Chemistry Campaigns Requiring Orthogonal Silyl Ether Deprotection Profiles

In complex molecule synthesis where multiple alcohol moieties are differentially protected, the TIPS ether in 158783-76-7 offers a deprotection threshold distinct from TBDMS, TES, or TBDPS groups. This allows the TIPS group to remain intact during mild acidic or fluoride‑selective conditions that remove smaller silyl ethers, enabling a sequential deprotection strategy without protecting‑group exchange [1]. The use of the (2S) enantiomer ensures that the absolute configuration is maintained throughout such multi‑step sequences.

Chiral HPLC/SFC Reference Standard Preparation for Enantiomeric Purity Monitoring

Because 158783-76-7 and its (2R) antipode (143627-33-2) are commercially registered as separate single‑enantiomer compounds, they can serve as matched reference standards for chiral chromatographic method development. Procurement of the (2S) compound allows direct calibration of retention times and peak areas in SFC or HPLC assays designed to quantify enantiomeric excess of intermediates derived from this scaffold [1].

Mechanistic Studies of Steric Effects in Enolate Alkylation Reactions

The distinctive steric profile of the TIPS‑protected chiral ketone makes it a suitable probe for studying the influence of protecting‑group size on enolate geometry, alkylation diastereoselectivity, and C‑ vs. O‑alkylation ratios. In such fundamental studies, the (2S) configured center provides a known chiral handle for analyzing stereochemical outcomes, and the TIPS group amplifies steric biases compared to smaller silyl ethers [1].

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